molecular formula C8H6N2O2S B2463232 5-(Thiophen-2-yl)oxazole-2-carboxamide CAS No. 2034367-87-6

5-(Thiophen-2-yl)oxazole-2-carboxamide

Cat. No.: B2463232
CAS No.: 2034367-87-6
M. Wt: 194.21
InChI Key: SFFKOJXCWPHJTN-UHFFFAOYSA-N
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Description

Evolution of Oxazole-Based Heterocycles in Academic Research

The oxazole (B20620) nucleus, a five-membered aromatic ring containing one nitrogen and one oxygen atom, has been a subject of extensive investigation in academic and industrial research for decades. ontosight.airjstonline.com First prepared in 1947, this heterocyclic system is a key structural component in a wide array of natural products and synthetic compounds with significant pharmacological activities. uni.lu The utility of oxazole derivatives has expanded over the years, finding applications as intermediates in the synthesis of more complex molecules and as bioactive agents themselves. uni.lunih.gov

The research into oxazole-based heterocycles has progressed from fundamental synthesis and reactivity studies to the development of compounds with a broad spectrum of biological applications. researchgate.net Various synthetic methodologies have been established for the construction of the oxazole ring, including the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the van Leusen reaction. ontosight.ainih.gov These methods have enabled the creation of diverse libraries of oxazole derivatives for biological screening.

The pharmacological importance of the oxazole scaffold is well-documented, with derivatives exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. uni.luresearchgate.net This wide range of biological activities has cemented the oxazole ring as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. dovepress.comnih.gov The presence of oxazole moieties in clinically used drugs further underscores their therapeutic potential. rjstonline.com

Significance of the Thiophene (B33073) Moiety in Conjugated Systems and Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of heterocyclic chemistry with profound significance in both materials science and medicinal chemistry. cbccollege.inmdpi.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy often employed in drug design. nih.gov

In the realm of conjugated systems, thiophene-based polymers and oligomers have been extensively studied for their excellent electronic and optical properties. researchgate.netnih.govresearchgate.netnih.gov These materials are key components in the development of organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The sulfur atom in the thiophene ring plays a crucial role in the electronic structure of these materials, contributing to their charge transport capabilities. The ability to functionalize the thiophene ring allows for the fine-tuning of these properties.

From a medicinal chemistry perspective, the thiophene moiety is present in numerous approved drugs and biologically active compounds. ontosight.aiuni.ludovepress.comcbccollege.in Thiophene derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. rjstonline.comuni.lu The sulfur atom can participate in hydrogen bonding, which can enhance the interaction of a drug molecule with its biological target. dovepress.com The versatility of thiophene in both its synthesis and its ability to modulate the physicochemical properties of a molecule makes it a highly valuable component in the design of new therapeutic agents. cbccollege.in

Rationale for Investigating 5-(Thiophen-2-yl)oxazole-2-carboxamide as a Research Target

The investigation of this compound is founded on the principle of molecular hybridization, which involves the combination of two or more pharmacophoric units to create a new molecule with potentially enhanced or synergistic biological activity. In this case, the molecule brings together the oxazole and thiophene rings, linked by a carboxamide group.

The rationale for exploring this specific scaffold is multifaceted:

Combining Bioactive Moieties: Both oxazole and thiophene rings are independently recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties. uni.lu By linking these two heterocycles, researchers aim to create a hybrid molecule that may exhibit superior potency or a novel mechanism of action.

Structural Rigidity and Planarity: The direct linkage of the two aromatic rings, oxazole and thiophene, results in a relatively rigid and planar molecular structure. This conformational rigidity can be advantageous for binding to specific biological targets, such as enzyme active sites or DNA grooves.

Carboxamide Linker: The carboxamide group is a common functional group in many pharmaceuticals and is known to form hydrogen bonds with biological macromolecules. This linker not only connects the two heterocyclic rings but also provides an additional point of interaction with biological targets, potentially enhancing binding affinity and specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-7(11)8-10-4-5(12-8)6-2-1-3-13-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFKOJXCWPHJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 5 Thiophen 2 Yl Oxazole 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are required for a complete structural assignment. This information would allow for the precise determination of the proton and carbon environments within the molecule, confirming the connectivity of the thiophene (B33073) and oxazole (B20620) rings, as well as the carboxamide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS, LC/MS)

High-resolution mass spectrometry (HRMS) data is necessary to confirm the elemental composition and exact molecular weight of the compound. Electrospray ionization (ESI-MS) or liquid chromatography-mass spectrometry (LC/MS) would provide information on the molecular ion peak and characteristic fragmentation patterns, which are crucial for structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

An infrared (IR) spectrum would reveal the characteristic absorption bands for the functional groups present in 5-(Thiophen-2-yl)oxazole-2-carboxamide. Key vibrational frequencies for the N-H and C=O stretches of the amide, C=N and C-O stretches of the oxazole ring, and C-S and C-H vibrations of the thiophene ring would confirm the presence of these functionalities.

Advanced Spectroscopic Techniques for Detailed Structural Characterization (e.g., 2D NMR, X-ray Diffraction if available for related structures)

Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and establishing through-bond correlations. X-ray diffraction data, if available for this or a closely related structure, would provide definitive proof of the molecular structure and conformation in the solid state.

A conclusive and detailed article on the spectroscopic and structural elucidation of this compound can be produced upon the availability of a scientific publication containing the necessary experimental data.

Theoretical and Computational Chemistry Investigations of 5 Thiophen 2 Yl Oxazole 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for determining the electronic properties and predicting the reactivity of molecules. These methods solve the Schrödinger equation approximately, providing insights into orbital energies, charge distributions, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It has proven to be an effective tool for evaluating the structural characteristics and electronic properties of π-conjugated systems, such as those containing thiophene (B33073) and oxazole (B20620) rings. nih.gov Studies on related thiophene-carboxamide derivatives frequently employ DFT calculations to optimize the molecular geometry and analyze electronic properties. nih.govbohrium.com The B3LYP functional with a 6-31G(d) basis set is a common level of theory used for these purposes, providing a balance between computational cost and accuracy for organic molecules. researchgate.net

For 5-(thiophen-2-yl)oxazole-2-carboxamide, DFT calculations would be used to determine key geometrical parameters like bond lengths and dihedral angles between the thiophene and oxazole rings. These calculations help establish the planarity of the molecule, which influences its electronic conjugation and potential for π-π stacking interactions with biological targets. vulcanchem.com Furthermore, DFT is used to compute various electronic descriptors that shed light on the molecule's reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. bohrium.com The MEP map displays regions of varying electron density, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In the context of this compound, the MEP surface would likely show negative potential localized around the electronegative oxygen and nitrogen atoms of the oxazole ring and the carboxamide group. These regions represent the most probable sites for hydrogen bonding interactions. Conversely, the hydrogen atom of the amide group (-NH) would exhibit a positive potential, marking it as a hydrogen bond donor site. Such analyses are critical for understanding how the molecule might interact with receptor binding sites. bohrium.com

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized. In studies of various thiophene-carboxamide derivatives, DFT calculations have been used to determine these values. For instance, certain amino-substituted thiophene-2-carboxamide derivatives have been found to possess a close HOMO-LUMO energy gap, indicating higher reactivity. nih.gov The analysis of where the HOMO and LUMO are distributed across the molecular structure reveals the most probable sites for electron donation and acceptance. Typically, in donor-bridge-acceptor type molecules, the HOMO is localized on the donor part and the LUMO on the acceptor part. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Thiophene Derivatives

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - - 5.031 nih.gov
Thiophene-thiadiazole hybrids - - 3.83 - 4.18 nih.gov
Amino thiophene-2-carboxamide derivatives Highest among tested derivatives Lowest among tested derivatives Low nih.gov

This table presents data from related compounds to illustrate the typical range of values obtained through FMO analysis.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme. These methods are essential in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the interactions between drug candidates and their protein targets at the molecular level. nih.govresearchgate.net

Thiophene-carboxamide derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents. nih.govbohrium.comresearchgate.net For example, derivatives have been docked into the active sites of various enzymes to investigate their antibacterial or anticancer properties. nih.govmdpi.com These studies often reveal key binding interactions, such as hydrogen bonds formed by the carboxamide group and hydrophobic interactions involving the thiophene ring. mdpi.com For this compound, docking simulations against various kinases, bacterial enzymes, or other targets could predict its binding mode and affinity, helping to prioritize it for further experimental testing. The results typically include a binding score (e.g., in kcal/mol) and a detailed visualization of the interactions with amino acid residues in the active site. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Thiophene-Containing Compounds

Compound/Derivative Target Protein PDB ID Key Findings/Interactions Reference
Hydroxy thiophene-2-carboxamide D-alanyl-D-alanine carboxypeptidase 2AS1 High binding score, interactions with enzyme amino acid residues. nih.gov
Thiophene carboxamide derivatives Tubulin - Interaction pattern comparable to CA-4 and colchicine (B1669291) within the binding pocket. researchgate.net

This table provides examples from related structures to demonstrate the application and outcomes of molecular docking.

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules.

For thiophene-carboxamide derivatives identified as potential inhibitors through docking, MD simulations have been used to validate the stability of the predicted binding pose. researchgate.net For instance, simulations of tubulin complexes with anticancer thiophene-carboxamide compounds have been run for up to 100 nanoseconds to confirm that the ligand remains stably bound within the active site. researchgate.netmdpi.com Such simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, more realistic environment, thereby increasing confidence in the potential of the compound as a therapeutic agent.

Structure Activity Relationship Sar Studies on 5 Thiophen 2 Yl Oxazole 2 Carboxamide Derivatives

Systematic Structural Modifications of the Oxazole (B20620) Ring

Studies on related oxazole-containing compounds have shown that substitutions at the C4 and C5 positions of the oxazole ring can dramatically alter activity. For instance, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, modifications at the C5 position were found to be crucial for their apoptosis-inducing effects. While direct SAR data for substitutions on the oxazole ring of 5-(thiophen-2-yl)oxazole-2-carboxamide is limited, findings from analogous series suggest that even small alkyl or aryl substitutions at the C4 position could modulate activity by influencing the molecule's steric and electronic profile.

Modification Position Observed Effect on Activity Reference Compound Class
Replacement of Oxazole with Thiazole (B1198619)Core ScaffoldAltered biological activity, highlighting the importance of the heterocyclic core.Disorazole Analogs nih.gov
SubstitutionC4 and C5Can significantly impact potency and selectivity.2-Phenyl-oxazole-4-carboxamides

Modifications and Substituent Effects on the Thiophene (B33073) Moiety

The thiophene ring serves as a crucial anchor for this class of compounds, and its substitution pattern has been a key area of investigation in SAR studies. The electronic nature and position of substituents on the thiophene ring can profoundly impact the molecule's interaction with its biological target.

Research on thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-terminal kinase (JNK) inhibitors has demonstrated that the position of substituents is critical. For instance, methyl substitutions at the 4- or 5-positions of the thiophene ring in 2-acetamido-thiophene-3-carboxamides resulted in a significant decrease in inhibitory activity compared to the unsubstituted analog. nih.gov This suggests that steric hindrance near the core scaffold can be detrimental to activity.

Conversely, in a series of antibacterial thiophene-2-carboxamide derivatives, the introduction of specific substituents on an aryl group attached to the thiophene core enhanced activity. For example, a methoxy (B1213986) group on a phenyl ring appended to the thiophene moiety led to improved inhibition of both Gram-positive and Gram-negative bacteria. nih.gov This highlights that the electronic effects of substituents, such as the electron-donating nature of a methoxy group, can be beneficial for activity.

Modification Position on Thiophene Ring Observed Effect on Activity Reference Compound Class
Methyl4- or 5-positionDecreased inhibitory activity.2-Acetamido-thiophene-3-carboxamides nih.gov
Methoxy (on appended aryl ring)VariedEnhanced antibacterial activity.Thiophene-2-carboxamides nih.gov
Chlorine (on appended aryl ring)VariedLower activity compared to methoxy-substituted derivatives.Thiophene-2-carboxamides nih.gov

Impact of Carboxamide Substitutions and Linker Variations

The carboxamide group is an essential feature of these molecules, often involved in key hydrogen bonding interactions with target proteins. Modifications to this group, including the nature of its substituents and the length and flexibility of any linker, have been shown to be critical for biological activity.

In studies of various heterocyclic carboxamides, the amide moiety is frequently found to be essential for potent activity. For instance, in a series of thiazole-5-carboxamide (B1230067) derivatives with anticancer properties, the nature of the substituent on the carboxamide nitrogen significantly influenced their efficacy. mdpi.com A 4-chloro-2-methylphenyl amido group was found to impart the highest activity against several cancer cell lines. mdpi.com

Variations in the linker between the core heterocyclic scaffold and a terminal group can also have a profound impact. While specific data on linker variations for this compound is not extensively available, general principles from medicinal chemistry suggest that altering linker length and rigidity can optimize the orientation of key functional groups for target binding.

Modification Component Observed Effect on Activity Reference Compound Class
4-chloro-2-methylphenyl amidoCarboxamide SubstituentHighest anticancer activity.Thiazole-5-carboxamides mdpi.com
Unsubstituted or simple alkyl amidoCarboxamide SubstituentGenerally lower activity.General Heterocyclic Carboxamides

Influence of Stereochemistry and Conformational Changes on Molecular Activity

The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformational preferences, plays a crucial role in its interaction with chiral biological macromolecules like proteins and enzymes. While specific studies on the stereochemistry of this compound derivatives are not widely reported, the introduction of chiral centers and the resulting stereoisomers can lead to significant differences in biological activity.

In a study of disorazole C1 analogues, where the core structure contains multiple chiral centers, the absolute configuration of these centers had a profound impact on the cytotoxic activity. nih.gov This underscores the importance of a precise three-dimensional fit between the small molecule and its target.

Conformational flexibility is another key determinant of molecular activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is often a prerequisite for potent bioactivity. Molecular modeling and computational studies on thiophene-2-carboxamide derivatives have been used to understand their preferred conformations and how these relate to their biological effects. nih.gov Intramolecular hydrogen bonding can also play a role in restricting conformational freedom and pre-organizing the molecule for target binding.

Factor Influence on Molecular Activity Example from Related Compounds
Stereochemistry The absolute configuration of chiral centers can lead to significant differences in potency between enantiomers or diastereomers.Enantiomers of disorazole C1 analogues displayed distinct cytotoxic profiles. nih.gov
Conformation The spatial arrangement of functional groups, dictated by bond rotations, is critical for optimal interaction with the biological target.Docking studies of thiophene-2-carboxamide derivatives revealed preferred binding conformations. nih.gov
Intramolecular Hydrogen Bonding Can restrict conformational flexibility and favor a bioactive conformation.Observed in some thiophene-2-carboxamide derivatives, influencing their overall shape.

Molecular Interactions and Biological Target Engagement of 5 Thiophen 2 Yl Oxazole 2 Carboxamide

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

Targeting Pantothenate Synthetase (PS) in MRSA

Pantothenate synthetase (PS) is a crucial enzyme in the pantothenate (vitamin B5) biosynthetic pathway, which is essential for the survival of many bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This pathway is absent in mammals, making PS an attractive target for the development of novel antibacterial agents. The enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate.

While direct studies on the inhibition of MRSA PS by 5-(Thiophen-2-yl)oxazole-2-carboxamide are not available, research on inhibitors of Mycobacterium tuberculosis PS provides insights into potential mechanisms. nih.govnih.gov Inhibitors of this enzyme often mimic the reaction intermediate, pantoyl adenylate. nih.gov For instance, derivatives of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide have been identified as potent inhibitors of M. tuberculosis PS. mdpi.comnih.gov These molecules are thought to occupy the active site of the enzyme, preventing the binding of the natural substrates and thereby halting the synthesis of pantothenate. The thiophenyloxazole scaffold of this compound, featuring both a hydrogen bond-accepting oxazole (B20620) ring and a carboxamide group capable of hydrogen bonding, suggests it could potentially interact with the active site residues of bacterial PS in a similar manner.

Modulation of Aquaporin-4 (AQP4) Activity

Aquaporin-4 (AQP4) is the predominant water channel protein in the central nervous system and plays a critical role in regulating water balance in the brain. cosmobio.co.jp Its dysregulation has been implicated in conditions such as cerebral edema. Consequently, modulators of AQP4 activity are of significant therapeutic interest.

Although direct experimental data for this compound is lacking, studies on related oxazole derivatives suggest a potential for AQP4 inhibition. A series of 2,4,5-trisubstituted oxazoles has been investigated for their ability to modulate AQP4 expression and function. cosmobio.co.jp In silico studies of these compounds revealed that they could bind to AQP4, and in vitro experiments confirmed that a representative compound from this series could effectively inhibit AQP4 expression. nih.govmdpi.com The proposed mechanism involves the interaction of the oxazole core and its substituents with amino acid residues within the AQP4 channel, leading to a blockage or conformational change that impedes water transport. Given these findings, it is plausible that this compound could also interact with AQP4.

Binding and Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The potential for this compound to act as a COX-2 inhibitor can be inferred from studies on structurally related compounds. For example, a series of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives has been shown to exhibit potent and selective COX-2 inhibitory activity. nih.govnih.gov Molecular docking studies of these compounds suggest that the benzoxazole (B165842) core can fit into the active site of the COX-2 enzyme, forming key interactions with residues such as Tyr355 and Arg120. pdbj.org Similarly, thiazole (B1198619) carboxamide derivatives have also been explored as COX inhibitors. nih.gov The oxazole ring in this compound, combined with the thiophene (B33073) and carboxamide moieties, may allow it to adopt a conformation that facilitates binding within the hydrophobic channel of the COX-2 active site.

Interactions with Kinase Targets (e.g., VEGFR-2, CDK-2)

Vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase-2 (CDK-2) are critical protein kinases involved in angiogenesis and cell cycle progression, respectively, making them important targets in cancer therapy.

The thiophene-carboxamide scaffold is a known pharmacophore for kinase inhibition. Studies on novel thiophene-3-carboxamide (B1338676) derivatives have demonstrated their potential as VEGFR-2 inhibitors. mdpi.com These compounds are thought to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. Similarly, the Protein Data Bank (PDB) contains a crystal structure (PDB ID: 2i40) of a thiophene carboxamide inhibitor complexed with CDK2/Cyclin A, providing a detailed view of the molecular interactions. researchgate.net The thiophene ring and the carboxamide group of the inhibitor form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of CDK2. These findings strongly suggest that this compound has the potential to engage with the active sites of kinases like VEGFR-2 and CDK-2.

Table 1: Kinase Inhibition by Structurally Related Compounds This table is generated based on data from analogous compounds and is for illustrative purposes.

Compound Class Target Kinase IC50 (nM) Reference
Thiophene-3-carboxamide derivative VEGFR-2 191.1 mdpi.com

Inhibition of Cholinesterase Enzymes (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Several classes of heterocyclic compounds containing thiophene or oxazole rings have been investigated as cholinesterase inhibitors. For example, thieno-thiazolostilbenes and naphtho-oxazoles have shown significant potential as BChE inhibitors. cosmobio.co.jp Furthermore, various 2-aryl-6-carboxamide benzoxazole derivatives have been found to be potent, mixed-type dual inhibitors of both AChE and BChE, binding to both the catalytic active site and the peripheral anionic site of the enzymes. The structural features of this compound, including the aromatic thiophene and oxazole rings and the carboxamide linker, are consistent with the pharmacophoric requirements for cholinesterase inhibition.

Table 2: Cholinesterase Inhibition by Structurally Related Compounds This table is generated based on data from analogous compounds and is for illustrative purposes.

Compound Class Target Enzyme IC50 (µM) Reference
Naphtho-oxazole derivative AChE 0.058
Naphtho-oxazole derivative BChE 0.981
2-Aryl-6-carboxamide benzoxazole AChE -

Interference with Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy.

While there is no direct evidence for the effect of this compound on tubulin polymerization, related heterocyclic compounds have been shown to possess this activity. For instance, oxadiazole derivatives, which are isomers of oxazoles, have been identified as a novel class of antimitotic agents that inhibit tubulin polymerization at sub-micromolar concentrations. These compounds often bind to the colchicine (B1669291) site on β-tubulin, leading to a disruption of microtubule dynamics, mitotic arrest, and apoptosis in cancer cells. The planar, aromatic structure of the thiophenyloxazole core could potentially allow it to fit into the colchicine binding site, thereby interfering with the assembly of microtubules.

Modulation of Histone Deacetylase (HDAC) Isoforms

There is no specific information available in the reviewed literature detailing the modulation of any Histone Deacetylase (HDAC) isoforms by this compound. While the broader class of thiophene-containing molecules has been investigated for HDAC inhibition, direct evidence of this activity for the specified compound is not documented in the accessible research.

Receptor Binding and Allosteric Modulation Studies

There is no specific information in the current body of scientific literature regarding the receptor binding profile or any allosteric modulation effects of this compound.

Molecular Mechanisms of Biological Pathway Perturbation

Detailed studies on the molecular mechanisms by which this compound might perturb biological pathways are not available. Research on similar structures, such as 5-(thiophen-2-yl)isoxazoles, has identified their potential as anti-breast cancer agents that target the estrogen receptor alpha (ERα). nih.gov These related compounds have been shown to induce apoptosis in cancer cell lines. nih.gov However, these findings are specific to the isoxazole (B147169) core and different substitution patterns, and therefore cannot be directly extrapolated to this compound.

Derivatization and Scaffold Modification Strategies for 5 Thiophen 2 Yl Oxazole 2 Carboxamide

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 5-(thiophen-2-yl)oxazole-2-carboxamide can be approached by modifying the thiophene (B33073) ring, the oxazole (B20620) core, or the carboxamide moiety. Established synthetic methodologies for thiophene and oxazole derivatives can be adapted to introduce a variety of substituents.

For instance, functionalization of the thiophene ring can be achieved through electrophilic substitution reactions, such as halogenation or acylation, at the vacant positions of the thiophene ring. Subsequent palladium-catalyzed cross-coupling reactions, like Suzuki or Stille couplings, can then be employed to introduce a diverse range of aryl, heteroaryl, or alkyl groups. mdpi.com The synthesis of various thiophene-2-carboxamide derivatives often starts from a functionalized thiophene-2-carboxylic acid, which is then coupled with a desired amine. nih.gov

Modification of the carboxamide group is another key strategy. A library of analogs can be generated by reacting the corresponding 5-(thiophen-2-yl)oxazole-2-carboxylic acid with a diverse panel of amines, leading to a range of N-substituted carboxamides with varying steric and electronic properties. nih.gov

The following table illustrates potential functionalized analogs that could be synthesized based on these strategies.

Modification SiteFunctional Group IntroducedPotential Synthetic Method
Thiophene RingBromoElectrophilic Bromination
Thiophene RingPhenylSuzuki Coupling of Bromo-analog
CarboxamideN-thiazol-2-ylAmide coupling with 2-aminothiazole
CarboxamideMorpholinoAmide coupling with morpholine

Bioisosteric Replacements within the Oxazole and Thiophene Moieties

Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. researchgate.net For this compound, both the thiophene and oxazole rings are amenable to such modifications.

The thiophene ring can be replaced by other five-membered aromatic heterocycles such as furan (B31954), pyrrole, or thiazole (B1198619). researchgate.net For example, the replacement of a thiophene with a furan ring is a common bioisosteric shift that can influence metabolic stability and receptor interactions. nih.gov The synthesis of a furan-containing analog would involve starting with a furan-based building block instead of a thiophene-based one.

Similarly, the oxazole ring can be replaced with other five-membered heterocycles like thiazole, isoxazole (B147169), or 1,3,4-oxadiazole. The oxazole-to-thiazole substitution, for instance, can alter the hydrogen bonding capacity and electronic distribution of the molecule. chemmethod.com The synthesis of such analogs would necessitate a different cyclization strategy to form the alternative heterocyclic core. For example, a Hantzsch thiazole synthesis could be employed for a thiazole analog. nih.gov

A comparative table of potential bioisosteric replacements is presented below.

Original MoietyBioisosteric ReplacementRationale for Replacement
ThiopheneFuranModulate electronic properties and metabolic stability.
ThiophenePyridineIntroduce a hydrogen bond acceptor, alter polarity. researchgate.net
OxazoleThiazoleModify hydrogen bonding capacity and electronic character. chemmethod.com
Oxazole1,3,4-OxadiazoleAlter metabolic stability and physicochemical properties. nih.gov

Synthesis of Conjugates and Hybrid Molecules

Creating conjugates and hybrid molecules by linking the this compound scaffold to other pharmacophores is a strategy to develop molecules with potentially novel or dual modes of action. This can be achieved by treating the core molecule as a building block and attaching it to another molecule via a suitable linker.

Scaffold Hopping and Exploration of New Chemotypes

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original molecule by maintaining a similar three-dimensional arrangement of key functional groups. nih.gov Starting from the this compound scaffold, one could explore new chemotypes by replacing the central oxazole ring with other cyclic or acyclic structures that can appropriately position the thiophene and carboxamide moieties.

Computational methods can be employed to identify potential new scaffolds that mimic the shape and electronic properties of the original thiophene-oxazole core. nih.gov For instance, the oxazole could be replaced by a triazole or an oxadiazole, which can be achieved through different synthetic routes. nih.gov Another approach could involve replacing the bicyclic heteroaromatic system with a non-aromatic or a different aromatic core that maintains the spatial orientation of the key pharmacophoric features. This strategy has been successfully used in drug discovery to overcome issues such as poor metabolic stability or to explore new intellectual property space. nih.gov

Advanced Applications in Chemical Biology and Sensing

Development of Fluorescent Chemosensors for Metal Ion Detection (e.g., In³⁺, Cr³⁺, Ga³⁺, Fe³⁺)

Derivatives of 5-(thiophen-2-yl)oxazole-2-carboxamide have been successfully engineered as highly effective fluorescent chemosensors for the detection of various trivalent metal ions, including indium (In³⁺), chromium (Cr³⁺), gallium (Ga³⁺), and iron (Fe³⁺). researchgate.netbohrium.comrsc.orgglobethesis.com These sensors are designed by coupling the 5-(thiophen-2-yl)oxazole fluorophore with specific recognition units, such as hydrazones derived from substituted salicylaldehydes, which can selectively bind to target metal ions. researchgate.netrsc.orgglobethesis.com This binding event modulates the photophysical properties of the core scaffold, leading to a detectable change in fluorescence.

The detection mechanisms of these chemosensors are primarily based on two key principles: "turn-on" and "off-on-off" fluorescence responses. researchgate.netrsc.org

"Turn-on" Sensing: In the absence of a target analyte, the sensor molecule exhibits weak or no fluorescence. This "off" state is often due to mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT) that quench the fluorescence of the fluorophore. Upon binding to the target metal ion (e.g., Ga³⁺ or In³⁺), these quenching processes are inhibited, leading to a significant enhancement in fluorescence intensity—the "on" state. rsc.orgglobethesis.com For instance, chemosensors L1 and L2, derived from 5-(thiophen-2-yl)oxazol-4-carbonylhydrazine, were specifically designed as "turn-on" sensors for Ga³⁺. rsc.org Similarly, sensor TOQ, featuring an 8-hydroxyjulolidine-9-aldehyde (B1141502) group, shows a significant "turn-on" fluorescence response to In³⁺. globethesis.com

"Off-on-Off" Sensing: This is a sequential sensing mechanism for detecting two different analytes. The sensor is initially in a fluorescent "off" state. The introduction of the first target ion turns the fluorescence "on." Subsequently, the addition of a second target ion quenches this fluorescence, returning the system to an "off" state. A chemosensor designated as 'P', synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde, exemplifies this principle. researchgate.netbohrium.com It first exhibits a strong fluorescence enhancement ("on") upon binding In³⁺. The resulting complex then selectively detects Cr³⁺, which quenches the fluorescence ("off"). researchgate.netbohrium.commdpi.com A similar sequential detection of In³⁺ and Fe³⁺ has also been reported using a related Schiff base derivative. globethesis.com

The interaction between the chemosensor and the metal ion involves the formation of a coordination complex. The stoichiometry of this complex, or the ratio of the sensor molecule to the metal ion, is a critical parameter that defines the sensing behavior. This is typically determined experimentally using methods such as Job's plot analysis and Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.netrsc.org

For several 5-(thiophen-2-yl)oxazole-based sensors, a 1:2 binding stoichiometry has been identified. For example, the "off-on-off" sensor 'P' was found to form a 1:2 complex with both In³⁺ and Cr³⁺. researchgate.netbohrium.com Likewise, the "turn-on" sensors L1 and L2 form 1:2 complexes with Ga³⁺. rsc.org This stoichiometry indicates that one molecule of the sensor binds with two ions of the metal.

The table below summarizes the characteristics of several chemosensors derived from the 5-(thiophen-2-yl)oxazole scaffold.

SensorTarget Ion(s)Sensing PrincipleDetection LimitBinding Stoichiometry (Sensor:Ion)
P In³⁺ / Cr³⁺Off-on-Off6.21 x 10⁻¹⁰ M (In³⁺); 9.82 x 10⁻⁹ M (Cr³⁺)1:2
L1 Ga³⁺Turn-on6.23 x 10⁻⁸ M1:2
L2 Ga³⁺Turn-on1.15 x 10⁻⁸ M1:2
TOQ In³⁺ / Fe³⁺Off-on-Off1.75 x 10⁻¹⁰ M (In³⁺); 8.45 x 10⁻⁹ M (Fe³⁺)Not Specified

The proposed sensing mechanisms are rigorously validated through a combination of experimental techniques and theoretical calculations. Spectroscopic methods, including fluorescence and UV-Vis titration experiments, provide direct evidence of the changes in optical properties upon metal ion binding. researchgate.net ¹H NMR titration studies can reveal the specific atoms within the sensor molecule that are involved in the complexation. researchgate.net

Furthermore, theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to support the experimental findings. researchgate.netrsc.org DFT calculations can model the electronic structures of the sensor and its metal complex, helping to elucidate the underlying mechanisms (like PET or ESIPT) responsible for the observed fluorescence changes. researchgate.netrsc.orgnih.gov These computational studies provide insights into the optimized geometries of the complexes and the nature of the sensor-ion interaction, thus confirming the proposed binding modes and sensing principles. rsc.org

Probing Biological Systems with Oxazole-Thiophene Scaffolds

While much of the reported research focuses on detecting metal ions in environmental samples, the inherent properties of oxazole-thiophene scaffolds make them promising candidates for probing biological systems. Fluorescent probes are indispensable tools in chemical biology for visualizing cellular components and processes. nih.govresearchgate.net Heterocyclic scaffolds, such as 2,1,3-benzothiadiazole (B189464) (BTD), have been successfully used for bioimaging of organelles like mitochondria and lipid droplets. nih.govresearchgate.net

The favorable photophysical characteristics of 5-(thiophen-2-yl)oxazole derivatives—such as high sensitivity and the ability to function in aqueous environments (with co-solvents like DMSO)—suggest their potential for similar applications. rsc.org The development of water-soluble derivatives could enable their use as fluorescent probes for cell imaging or for detecting biologically relevant ions and molecules within a cellular context. The versatility of the scaffold allows for chemical modifications to target specific organelles or biomolecules, opening avenues for future research in cellular biology and diagnostics.

Exploration in Materials Science (e.g., optoelectronic devices for polythiophenes containing heterocycles)

In the realm of materials science, the 5-(thiophen-2-yl)oxazole moiety is of interest for its potential inclusion in π-conjugated polymers for optoelectronic applications. Polythiophenes are a major class of conducting polymers used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. tandfonline.comtandfonline.com

The performance of these materials can be finely tuned by modifying the polythiophene backbone with various side chains or by incorporating different heterocyclic rings. tandfonline.comtandfonline.comias.ac.in Introducing nitrogen- and oxygen-containing heterocycles, such as oxazoles, can alter the electronic and optical properties of the polymer. tandfonline.comias.ac.in These modifications can influence the polymer's band gap, charge transport capabilities, and luminescence characteristics. nih.govtandfonline.com

Theoretical studies using DFT have shown that incorporating benzo[d]oxazole and benzo[d]thiazole into polythiophene structures can significantly decrease the material's band gap, which is a crucial parameter for electronic devices. nih.govtandfonline.com The inclusion of the electron-deficient oxazole (B20620) ring onto the electron-rich polythiophene backbone can create materials with tailored properties suitable for use as functional layers in various optoelectronic devices. ias.ac.in This strategic combination of different heterocyclic systems is a key approach in designing novel organic semiconducting materials for next-generation electronics. tandfonline.comtandfonline.com

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Reflux Time24–48 hours+30%
SolventEthanol + NaOAc+25%
Stoichiometry1.1:1 (Reagent:Substrate)+15%

Q. Table 2: Key Spectral Benchmarks

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiophene C-H6.8–7.53050–3100 (C-H)
Oxazole C=O8.1–8.51650–1700
Carboxamide NH10.2–10.83200–3350

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.